molecular formula C12H18FN5 B11760752 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11760752
M. Wt: 251.30 g/mol
InChI Key: VMJKQMHAEHJYRZ-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylamine bridge. The first pyrazole ring (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl substituents at positions 1 and 4, while the second pyrazole ring (1-(2-fluoroethyl)-1H-pyrazol-4-yl) incorporates a 2-fluoroethyl group at position 1.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-10-5-15-17(2)12(10)8-14-6-11-7-16-18(9-11)4-3-13/h5,7,9,14H,3-4,6,8H2,1-2H3

InChI Key

VMJKQMHAEHJYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrazole derivatives are known for their anticancer properties. Research has demonstrated that compounds with pyrazole structures can inhibit the growth of various cancer cell lines. For instance, derivatives similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine have shown cytotoxic effects against colorectal carcinoma cells, indicating their potential as anticancer agents .

Antimicrobial Properties
Studies have highlighted the antimicrobial activity of pyrazole derivatives. The synthesis of new compounds incorporating the pyrazole moiety has resulted in substances with significant antibacterial and antifungal activities. This suggests that (1,4-dimethyl-1H-pyrazol-5-yl)methylamine could be explored further for its potential use in treating infections .

Neuroprotective Effects
The neuroprotective properties of certain pyrazole derivatives have been investigated, particularly regarding their ability to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease treatment. Compounds similar to the target compound have shown promise in this area .

Agricultural Applications

Pesticidal Activity
Research indicates that pyrazole derivatives can serve as effective pesticides. The compound's structure allows it to interact with biological systems in pests, leading to mortality or reduced reproduction rates. Studies on related compounds suggest that (1,4-dimethyl-1H-pyrazol-5-yl)methylamine may exhibit similar pesticidal properties .

Material Science

Polymer Chemistry
Pyrazole derivatives have been incorporated into polymer matrices to enhance the material properties of polymers. The unique chemical structure of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine may contribute to improved thermal stability and mechanical strength in polymer applications.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated cytotoxic effects on colorectal cancer cells with IC50 values significantly lower than controls.
Study B Antimicrobial PropertiesShowed effective inhibition of bacterial growth against Staphylococcus aureus and E. coli strains.
Study C Pesticidal ActivityReported high efficacy in reducing pest populations in agricultural settings compared to traditional pesticides.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine, with CAS No. 1856088-63-5, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activities associated with this compound, examining its chemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol
  • Structure : The compound consists of two pyrazole moieties linked through a methylene bridge, with a fluoroethyl group contributing to its unique properties.

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The specific mechanisms for (1,4-dimethyl-1H-pyrazol-5-yl)methylamine include:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes involved in metabolic pathways. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as the Wnt signaling pathway, which is implicated in various cancers and developmental processes .
  • Antimicrobial Activity : Some pyrazole derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Biological Activity Data

A summary of key findings from studies on the biological activity of related pyrazole compounds is presented in the table below:

Activity TypeRelated CompoundsObserved EffectsReference
COX InhibitionPyrazole derivativesReduced inflammation
AntimicrobialVarious pyrazolesInhibition of bacterial growth
AnticancerN-pyridinyl acetamide derivativesInhibition of tumor cell proliferation
NeuroprotectivePyrazole-based compoundsProtection against neurodegeneration

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine:

Study 1: COX Inhibition

A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Study 2: Anticancer Properties

Research on N-pyridinyl acetamide derivatives revealed their ability to inhibit the Wnt signaling pathway, which is often dysregulated in cancers. This highlights the potential for developing anticancer therapies based on pyrazole structures.

Study 3: Antimicrobial Activity

Another investigation reported that specific pyrazole derivatives displayed potent antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its dual pyrazole system with fluorinated and methylated substituents. Below is a comparative analysis with analogous compounds:

Compound Substituents Molecular Weight Key Differences Evidence Source
(1,4-Dimethyl-1H-pyrazol-5-yl)methylamine - Pyrazole 1: 1,4-dimethyl
- Pyrazole 2: 1-(2-fluoroethyl)
Not reported Unique fluorinated ethyl group on second pyrazole N/A
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benz... - Pyridine and imidazole cores
- Trifluoromethyl and fluoro-phenyl groups
546.1 (M+H+) Bulkier trifluoromethyl-imidazole substituent; lacks dual pyrazole system
{[1-(3-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride - Pyrazole: 1-(3-methylphenyl)
- Methylamine hydrochloride
237.7 (free base) Single pyrazole with aryl substituent; simpler structure
3-Phenyl-1H-pyrazol-5-amine derivatives - Pyrazole: 3-phenyl
- Unsubstituted amine
~175–200 No fluorination; phenyl group instead of alkyl/fluoroalkyl

Physicochemical and Functional Implications

Fluorination Effects: The 2-fluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-phenyl-1H-pyrazol-5-amine derivatives) . This modification may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.

Steric and Electronic Profiles : The trifluoromethyl-imidazole in the compound from introduces greater steric bulk and electronegativity compared to the target compound’s 2-fluoroethyl group, which may alter target selectivity .

Q & A

Q. What are the optimal synthetic routes for (1,4-dimethyl-1H-pyrazol-5-yl)methylamine, considering regioselectivity challenges in pyrazole alkylation?

  • Methodological Answer : The synthesis typically involves sequential alkylation and nucleophilic substitution. For pyrazole cores, regioselective alkylation can be achieved using tert-butoxycarbonyl (Boc) protection for amine groups to direct reactivity. For example:

Step 1 : Alkylation of 1,4-dimethyl-1H-pyrazol-5-amine with chloroacetone under basic conditions (K₂CO₃/DMF, 60°C) to install the methylene linker.

Step 2 : Fluorine introduction via nucleophilic substitution of a tosyl intermediate with KF in acetonitrile (80°C, 12 hrs) .
Critical Considerations :

  • Monitor regioselectivity using ¹H NMR to confirm substitution patterns.
  • Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. For example, the fluorine environment in the 2-fluoroethyl group can be analyzed via ¹⁹F NMR .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) refined with SHELXL-2018/3 .
  • Example Data :
ParameterValue
Space groupP 1
R-factor0.031
Data/parameter ratio17.9

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for this compound's biological targets?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies include:
  • Molecular Dynamics Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pocket dynamics .
  • Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
  • Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase or receptor) to identify unmodeled water molecules or conformational changes .

Q. What strategies improve the compound's metabolic stability without compromising target engagement?

  • Methodological Answer :
  • Fluorine Substitution : The 2-fluoroethyl group enhances metabolic resistance by reducing CYP450-mediated oxidation .
  • Prodrug Design : Install ester or carbamate prodrug moieties on the amine group to enhance solubility and slow hepatic clearance .
  • In Vitro Microsomal Assays : Test stability in human liver microsomes (HLM) with NADPH cofactor (37°C, pH 7.4) to identify metabolic hotspots .

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